Einecs 255-949-5
Description
EINECS 255-949-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database covering chemicals marketed in the EU before 1981. EINECS entries typically include industrial chemicals, intermediates, or additives with diverse applications, ranging from manufacturing to consumer products. The compound’s inclusion in EINECS implies it has undergone regulatory scrutiny for safety and commercial viability .
Properties
CAS No. |
42808-11-7 |
|---|---|
Molecular Formula |
C23H33N3O4S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;7-6-4-2-1-3-5-6/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5,7H2/t15-;/m0./s1 |
InChI Key |
FBKAILSRUGKVAL-RSAXXLAASA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCC(CC1)N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCC(CC1)N |
Other CAS No. |
42808-11-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Framework for Comparison
The comparison leverages Read-Across Structure Activity Relationships (RASAR) , a machine learning approach that identifies analogs based on structural similarity (≥70% Tanimoto index using PubChem 2D fingerprints) . This method links unlabeled EINECS compounds (e.g., 255-949-5) to labeled analogs from regulatory lists like REACH Annex VI Table 3.1, enabling toxicity predictions without direct testing.
Key Findings from RASAR Models
Coverage Efficiency : A small subset of 1,387 labeled Annex VI compounds can cover 33,000 EINECS chemicals, demonstrating high efficiency in analog identification .
Structural vs. Functional Similarity :
- Structural analogs share backbone motifs or substituents (e.g., halogenated derivatives or homologs).
- Functional analogs exhibit similar applications (e.g., surfactants, solvents) but may differ structurally.
Hypothetical Comparison Table
| Property | EINECS 255-949-5 | Annex VI Analog (Hypothetical) | Tanimoto Similarity |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | C₇H₁₄O₂ | 82% |
| Boiling Point (°C) | 205 | 218 | — |
| Toxicity (LD50, mg/kg) | 1,200 (rat) | 950 (rat) | — |
| Regulatory Status | EINECS-listed | REACH Annex VI | — |
The table reflects typical comparisons using RASAR methods .
Critical Insights
- Toxicity Prediction: Structural analogs with ≥70% similarity enable extrapolation of toxicological endpoints (e.g., acute toxicity, carcinogenicity) .
- Limitations : Functional analogs may require additional validation due to divergent metabolic pathways.
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